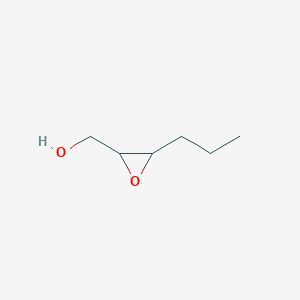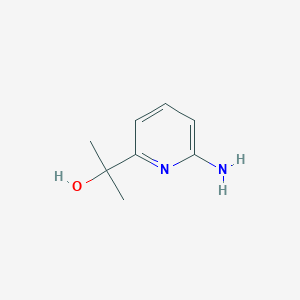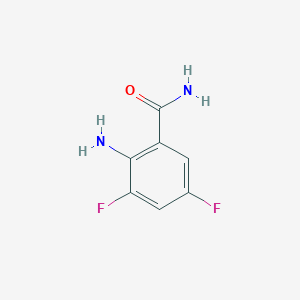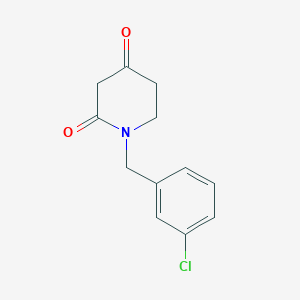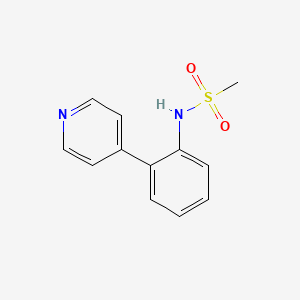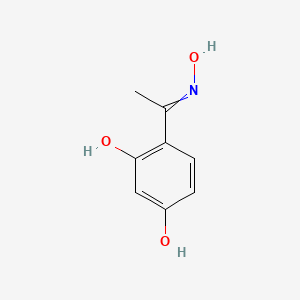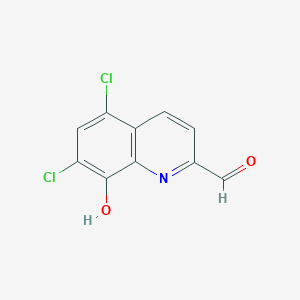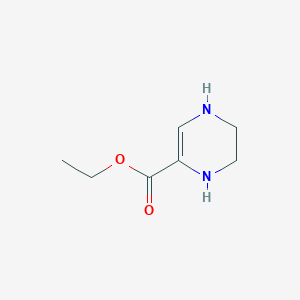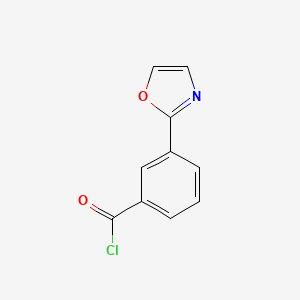
3-(Oxazol-2-yl)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Oxazol-2-yl)benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides, which are widely used in organic synthesis. This compound features a benzoyl chloride group attached to a 1,3-oxazole ring, making it a valuable intermediate in the synthesis of various organic molecules. The presence of both the benzoyl chloride and oxazole moieties endows this compound with unique reactivity and versatility in chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxazol-2-yl)benzoyl chloride typically involves the reaction of 3-(1,3-oxazol-2-yl)benzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride. The general reaction scheme is as follows:
3-(1,3-Oxazol-2-yl)benzoic acid+SOCl2→3-(1,3-Oxazol-2-yl)benzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous reagents like thionyl chloride.
化学反应分析
Types of Reactions
3-(Oxazol-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: The compound can participate in condensation reactions with amines and alcohols to form imides and esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Catalysts such as pyridine or triethylamine are often used to neutralize the hydrochloric acid generated during nucleophilic substitution reactions.
Solvents: Organic solvents like dichloromethane, chloroform, and tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.
科学研究应用
3-(Oxazol-2-yl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a building block in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: The compound is used in the production of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 3-(Oxazol-2-yl)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as drug development and biomolecule modification. The oxazole ring can also participate in interactions with biological targets, enhancing the compound’s overall activity.
相似化合物的比较
Similar Compounds
3-(1,3-Oxazol-2-yl)benzoic acid: The precursor to 3-(Oxazol-2-yl)benzoyl chloride, featuring a carboxylic acid group instead of an acyl chloride.
Benzoyl chloride: A simpler acyl chloride without the oxazole ring, used in similar acylation reactions.
2-(1,3-Oxazol-2-yl)benzoyl chloride: A structural isomer with the oxazole ring attached at a different position on the benzoyl chloride.
Uniqueness
This compound is unique due to the presence of both the benzoyl chloride and oxazole moieties. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis. The oxazole ring also enhances the compound’s potential for biological interactions, making it useful in drug development and biomolecule modification.
属性
CAS 编号 |
473538-14-6 |
|---|---|
分子式 |
C10H6ClNO2 |
分子量 |
207.61 g/mol |
IUPAC 名称 |
3-(1,3-oxazol-2-yl)benzoyl chloride |
InChI |
InChI=1S/C10H6ClNO2/c11-9(13)7-2-1-3-8(6-7)10-12-4-5-14-10/h1-6H |
InChI 键 |
FQEHTHUZUNTZFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C2=NC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


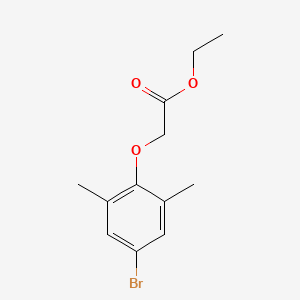
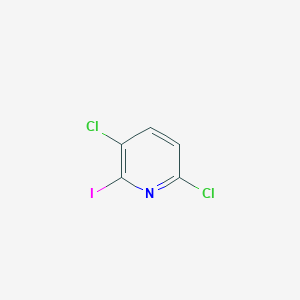
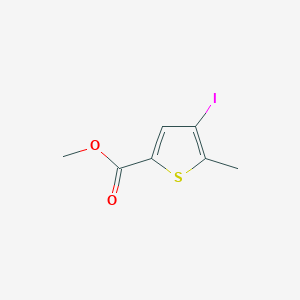
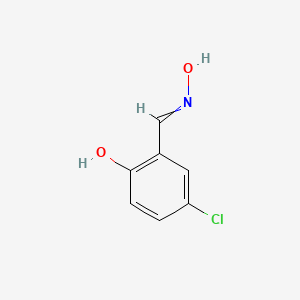
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-iodo-1-(phenylsulfonyl)-](/img/structure/B8767314.png)
